molecular formula CH3NO3 B1206883 Methyl nitrate CAS No. 598-58-3

Methyl nitrate

Cat. No.: B1206883
CAS No.: 598-58-3
M. Wt: 77.04 g/mol
InChI Key: LRMHVVPPGGOAJQ-UHFFFAOYSA-N
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Description

Methyl nitrate (CH₃ONO₂) is a volatile nitrate ester synthesized through the nitration of methanol using concentrated nitric and sulfuric acids . Its preparation involves careful temperature control (<10°C) to avoid decomposition or explosion risks. Post-synthesis, traces of residual acid can catalyze violent decomposition, necessitating thorough neutralization and cautious handling . This compound is a colorless liquid with a boiling point of 64.5–65°C but is rarely distilled due to instability . It finds niche applications in organic synthesis and has been detected as a byproduct in plasma-based exhaust treatment systems .

Properties

IUPAC Name

methyl nitrate
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InChI

InChI=1S/CH3NO3/c1-5-2(3)4/h1H3
Source PubChem
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InChI Key

LRMHVVPPGGOAJQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO3
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DSSTOX Substance ID

DTXSID4073205
Record name Methyl nitrate
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Molecular Weight

77.040 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Methyl nitrate
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Vapor Pressure

180.0 [mmHg]
Record name Methyl nitrate
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CAS No.

598-58-3
Record name Methyl nitrate
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Record name Methyl nitrate
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Record name Methyl nitrate
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Record name Methyl nitrate
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Preparation Methods

Process Overview

  • Protective Agent Dissolution : 10–30 g/100 mL water.

  • Gradual Acid Addition : 68% HNO₃ at 20–40 drops/min.

  • Co-Dropwise Addition : Methanol and HNO₃ at 45–60°C, followed by reflux at 85–100°C.

  • Distillation : Collect fraction at 64.5–66°C for 99.8% purity.

Advantages :

  • Yield : 96–98.7%.

  • Safety : Controlled exothermicity via protective agents.

Case Study :
A 500 mL reactor with urea (20 g) and ammonium nitrate (5 g) achieved 98.7% yield after 36 h drying with MgSO₄.

Displacement Reaction with Methyl Iodide

Methyl iodide (CH₃I) reacts with silver nitrate (AgNO₃) in a single-step synthesis:
CH3I+AgNO3CH3ONO2+AgI\text{CH}_3\text{I} + \text{AgNO}_3 \rightarrow \text{CH}_3\text{ONO}_2 + \text{AgI}
This method avoids nitric acid handling but requires stoichiometric AgNO₃, raising costs.

Conditions :

  • Solvent : Acetic acid or aqueous medium.

  • Yield : ~85%.

Drawbacks :

  • Silver iodide waste complicates purification.

  • Limited industrial scalability.

Electrolytic Synthesis

Electrolysis of sodium acetate (CH₃COONa) and sodium nitrate (NaNO₃) in acetic acid generates this compound via intermediate radicals. While environmentally benign, this method lacks detailed yield data and is primarily of academic interest.

Sulfuric Acid-Nitric Acid Mixed Acid Method

Industrial-scale production often employs a nitrating mixture of H₂SO₄ and HNO₃ (40:60 v/v). The sulfuric acid acts as a dehydrating agent, enhancing nitric acid reactivity.

Procedure :

  • Mixing : Methanol added to pre-cooled (5°C) nitrating acid.

  • Stirring : Mechanical agitation prevents localized overheating.

  • Quenching : Rapid cooling and neutralization with Na₂CO₃.

Challenges :

  • Corrosivity : Requires specialized equipment.

  • Yield : 72–81%, with significant hydrolysis losses.

Urea Nitrate-Mediated Synthesis

Historical methods utilized urea nitrate (NH₂CONH₂·HNO₃) to moderate nitric acid activity. In a 1 L reactor, 40 g urea nitrate in methanol reacted with 150 mL HNO₃ (sp. gr. 1.51) to yield 76 g this compound (98.7%) after distillation.

Mechanism :
Urea nitrate buffers HNO₃, reducing oxidative side reactions.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Direct Nitration5–18°C, 68% HNO₃45–80%Simple reagentsExplosive risk, low yield
Protective Agent85–100°C, urea/HNO₃96–98.7%High yield, safeComplex purification
Methyl Iodide DisplacementRT, AgNO₃~85%Avoids HNO₃Costly reagents, AgI waste
Mixed AcidH₂SO₄/HNO₃, 5°C72–81%Industrial scalabilityCorrosive, high hydrolysis
Urea NitrateReflux, urea nitrate98.7%Buffered reactionObsolete, limited data

Purification and Stabilization

Crude this compound is washed sequentially with water, Na₂CO₃ (0.05%), and dried over MgSO₄. Distillation under reduced pressure (64.5–66°C) achieves >99.8% purity. Stabilizers like CaCl₂ are added during storage to prevent decomposition .

Chemical Reactions Analysis

Methyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitromethane

    Reduction: Methanol, Nitric oxide

Scientific Research Applications

Monitoring Hyperglycemia

Methyl nitrate has been identified as a potential noninvasive biomarker for monitoring hyperglycemia, particularly in patients with type 1 diabetes mellitus. A study demonstrated that the concentration of exhaled this compound correlates strongly with plasma glucose levels. In experiments, the average concentration of this compound in the breath of hyperglycemic subjects was significantly higher compared to euglycemic subjects, suggesting its utility in metabolic monitoring through breath analysis .

Atmospheric Chemistry

This compound plays a crucial role in atmospheric chemistry, particularly in the formation of organic nitrates and their impact on tropospheric ozone levels. Research indicates that this compound is produced during the recycling of nitrogen oxides and can influence global distributions of nitrogen oxides and ozone . The chemical production mechanisms involving this compound have been modeled to understand its environmental impact better.

Photodissociation Studies

The photodissociation of this compound has been studied to understand its reaction pathways under ultraviolet light. Excitation at specific wavelengths leads to different reaction channels, which are important for understanding its behavior in atmospheric conditions . These studies help elucidate the mechanisms by which this compound decomposes and reacts with other atmospheric constituents.

Energetic Materials

This compound is utilized as a combustion-supporting material in liquid rocket engines due to its energetic properties. Its high energy content makes it suitable for use as an oxidizer in propellant formulations, contributing to enhanced performance in aerospace applications .

Chemical Reagent

In organic synthesis, this compound serves as a reagent for nitration reactions. It can be used to introduce nitro groups into organic molecules, which is valuable in the production of pharmaceuticals and agrochemicals . The preparation methods for this compound are critical to ensure high yields and safety during its synthesis.

Environmental Impact

This compound's presence in the atmosphere has implications for air quality and climate change. Its formation from anthropogenic activities contributes to the overall nitrogen cycle and can affect the concentrations of greenhouse gases and pollutants . Understanding its role helps inform environmental policies aimed at reducing emissions and mitigating climate change.

Case Studies

Study Focus Findings
Monitoring HyperglycemiaBreath analysis in diabetic patientsStrong correlation between exhaled this compound and plasma glucose levels; potential for noninvasive monitoring .
Atmospheric ChemistryGlobal distribution modelingThis compound's production impacts tropospheric nitrogen oxides and ozone levels; modeled using TM5 chemistry transport model .
Photodissociation MechanismsReaction pathways under UV lightIdentified multiple reaction channels; important for understanding atmospheric behavior .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Methyl nitrate belongs to the nitrate ester family, characterized by an -ONO₂ group bonded to an alkyl chain. Key structural comparisons include:

  • Mononitrated Derivatives: Compounds 2, 5, and 9 (from ) exhibit layered structures with pyrazole rings. The position of nitro groups (C3 vs. C4) influences layer spacing (4.54 Å vs. 7.69 Å) and density (1.629 vs. 1.613 g/cm³) .
  • Dinitrated Derivatives : Compound 3 (methyl-based) adopts a zig-zag structure with acute angles, correlating with higher sensitivity (IS: 4 J) compared to ethyl analog 5 .
  • Azido-Nitro Compounds : Rectangular motifs in compounds 16 and 20 contrast with the zig-zag patterns of nitrate esters, leading to distinct sensitivities .
Physicochemical Properties

Table 1: Key Properties of this compound and Analogues

Compound Density (g/cm³) Impact Sensitivity (IS) Friction Sensitivity (FS) Notes
This compound 1.629 (est.) 4 J (derivative 3) Not reported High volatility, acidic traces cause decomposition
Ethyl nitrate 1.613 (est.) 2 J 80 N Lower seasonal atmospheric variability vs. This compound
Ammonium nitrate 1.725 Insensitive Insensitive Decomposes explosively at 210°C
1-Methyl-5-AT Perchlorate 1.81 15 J 260 N More sensitive than nitrate analogs
  • Sensitivity : this compound derivatives (e.g., compound 3) exhibit higher impact sensitivity (IS: 4 J) than ethyl analogs (IS: 2 J) due to structural motifs . Perchlorate salts (e.g., 1-methyl-5-AT perchlorate) are more sensitive than nitrate salts, attributed to weaker hydrogen bonding .
  • Thermal Stability: Ammonium nitrate (NH₄NO₃) decomposes at 210°C, releasing N₂O and H₂O, whereas this compound decomposes at lower temperatures, often explosively .
Atmospheric and Environmental Behavior
  • Seasonal Variability : this compound shows minimal atmospheric variability (15% fluctuation) compared to ethyl (winter-to-summer ratio: 2.3), 1-propyl (4.8), and 2-butyl nitrates (9.2) .

Biological Activity

Methyl nitrate (CH₃ONO₂) is an organic compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant research findings.

This compound is a colorless gas at room temperature and exists as a mixture of cis and trans conformers. Its synthesis typically involves the reaction of silver nitrite with iodomethane or nitrogen dioxide with iodomethane, producing methyl nitrite as a byproduct . The compound is known to release nitric oxide (NO), a signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.

Mechanism of NO Release

The biological activity of this compound is largely attributed to its ability to release NO upon decomposition. This process can occur through various pathways, including photodissociation and enzymatic reactions. Studies have shown that this compound can undergo photodissociation at specific wavelengths, leading to the generation of reactive intermediates that can further decompose to release NO .

Biological Effects

Case Study: Industrial Exposure

A notable case study involved an industrial accident where exposure to methyl nitrite resulted in multiple fatalities due to methemoglobinemia. Autopsy results revealed significant levels of methemoglobin in the deceased, highlighting the toxicological risks associated with nitrite exposure . While this study focused on methyl nitrite, it underscores the need for safety measures when handling similar compounds like this compound.

Research Findings

Recent studies have explored the environmental impact of this compound, particularly its role in atmospheric chemistry. This compound is produced through reactions involving nitrogen oxides and organic compounds, contributing to the formation of secondary pollutants in the troposphere .

Comparative Analysis of Biological Activity

Property This compound Methyl Nitrite
Chemical FormulaCH₃ONO₂CH₃ONO
State at Room TemperatureGasGas
Main Biological ActivityNO donorMethemoglobinemia risk
Environmental ImpactSecondary pollutantToxic asphyxiant

Q & A

Basic: What are the established methods for synthesizing methyl nitrate in laboratory settings, and how can reaction thermodynamics be optimized?

This compound is typically synthesized via esterification of methanol with nitric acid under controlled conditions. The reaction:
CH3OH+HNO3CH3NO3+H2O\text{CH}_3\text{OH} + \text{HNO}_3 \rightarrow \text{CH}_3\text{NO}_3 + \text{H}_2\text{O}

Key considerations include temperature control (exothermic reaction), stoichiometric ratios, and acid concentration. Thermodynamic data (e.g., ΔH° = -27.6 kJ/mol for the liquid-phase reaction ) suggest cooling is critical to prevent decomposition. Purification via fractional distillation under reduced pressure minimizes byproducts like nitrous acid.

Basic: What analytical techniques are recommended for quantifying this compound in environmental samples?

Ion chromatography (IC) and gas chromatography (GC) are widely used. GC methods employing DB-1 or DB-5 capillary columns (30–60 m, 0.25–0.33 mm ID) with temperature ramps (-50°C to 180°C) achieve separation efficiencies >90% . Detection limits for GC-MS are \sim15 pptv (1-min averaging) in air samples . For aqueous samples, enzymatic assays using nitrate reductase offer specificity (detection limit: 0.01–1 mg/L) without hazardous reagents .

Basic: How do thermodynamic properties of this compound influence its stability in storage and handling?

This compound’s decomposition enthalpy (ΔrH° = +36.24 kJ/mol for reactions involving NO₂ and N₂O₄ ) indicates thermal instability. Storage at <-20°C in amber glass under inert gas (N₂/Ar) is recommended. Engineering controls (e.g., blast shields, fume hoods) and real-time airborne monitoring (e.g., PID detectors) mitigate explosion risks during handling .

Advanced: How can experimental designs account for this compound’s role in atmospheric oxidation processes?

Controlled chamber studies simulating upper tropospheric conditions (low temperature, high UV) are critical. Key steps:

Measurement : Use thermal-dissociation laser-induced fluorescence (TD-LIF) to detect methyl peroxy nitrate (CH₃O₂NO₂), a key intermediate .

Interference Mitigation : Calibrate against HO₂NO₂ (pernitric acid), which decomposes \sim11% in TD-LIF channels .

Modeling : Incorporate WRF-Chem or GEOS-Chem to validate observed NO₂ and O₃ perturbations under varying CH₃O₂NO₂ concentrations .

Advanced: What methodologies resolve contradictions in this compound’s environmental fate data (e.g., aquatic vs. atmospheric degradation)?

Discrepancies arise from matrix-specific reaction pathways:

  • Aquatic Systems : Use split-plot designs with controlled Hg treatments (e.g., CH₃HgCl + Hg(NO₃)₂) to study methylation inhibition .
  • Atmospheric Systems : Deploy aircraft campaigns (e.g., SEAC⁴RS) with proton-transfer-reaction mass spectrometry (PTR-MS) to quantify vertical transport .
    Data normalization to redox potential (Eh) and OH radical flux reduces variability .

Advanced: How can isotopic labeling and tracer techniques elucidate this compound’s biogeochemical cycling?

  • ¹⁵N-Labeling : Incubate soil/water samples with ¹⁵NO₃⁻ and track incorporation into CH₃NO₃ via GC-IRMS .
  • Stable Isotope Probing (SIP) : Combine with metagenomics to identify microbial taxa (e.g., Nitrosomonas) driving nitrification-denitrification cascades .
  • Field Studies : Use ¹³C-CH₃NO₃ in eddy covariance flux towers to partition biogenic vs. anthropogenic sources .

Advanced: What strategies improve detection specificity in complex matrices (e.g., marine aerosols or biomass smoke)?

  • Chromatography : Pair GC × GC with TOF-MS to separate co-eluting VOCs (e.g., isoprene derivatives) .
  • Enzymatic Specificity : Nitrate reductase assays (e.g., NECi kits) avoid interference from Cl⁻ and SO₄²⁻ in seawater .
  • Preservation : Acidify samples to pH <2 with H₂SO₄ and store at -80°C to arrest microbial NO₃⁻/NO₂⁻ interconversion .

Advanced: How do computational models address gaps in this compound’s reaction mechanisms?

  • Quantum Calculations : Use Gaussian09 with CCSD(T)/6-311++G(d,p) to model CH₃NO₃ photolysis pathways (e.g., NO₂ vs. CH₃O• radicals) .
  • Kinetic Modeling : Integrate Master Chemical Mechanism (MCMv3.3) with observed TD-LIF data to refine ROx (OH + HO₂ + RO₂) budgets .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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